(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid
Description
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Properties
IUPAC Name |
(5-chloro-1,3-benzodioxol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUBGVPJUUYQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1OCO2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and SMILES string for (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid
The following technical monograph details the physicochemical profile, synthetic pathways, and application logic for (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid represents a highly specialized, regio-defined building block. Its structural uniqueness lies in the "crowded" substitution pattern where the boronic acid moiety is flanked by a chlorine atom and the dioxole oxygen. This specific arrangement (4-borono, 5-chloro) imparts unique electronic properties, making it a valuable scaffold for modulating metabolic stability in kinase inhibitors and other small-molecule therapeutics.
Core Data Matrix
| Parameter | Specification |
| Common Name | (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid |
| CAS Registry Number | 2087452-50-2 |
| Molecular Formula | C₇H₆BClO₄ |
| Molecular Weight | 200.38 g/mol |
| Exact Mass | 200.0048 |
| Physical State | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents |
| pKa (Calculated) | ~8.2 (Boronic acid ionization) |
Structural Identifiers
-
SMILES (Canonical): OB(O)C1=C(Cl)C=CC2=C1OCO2
-
InChI String: InChI=1S/C7H6BClO4/c9-4-1-2-5-6(8(10)11)7(4)13-3-12-5/h1-2,10-11H,3H2
-
Key Structural Feature: The ortho-chloro substituent provides steric bulk that can force biaryl twist angles in Suzuki-coupled products, potentially improving selectivity in protein binding pockets.
Synthetic Methodology: Directed Ortho Metalation (DoM)
The synthesis of the 4-borono-5-chloro isomer is non-trivial due to the competing directing effects on the benzodioxole ring. The most reliable route utilizes Directed Ortho Metalation (DoM) , exploiting the synergistic directing effects of the ring oxygen and the chlorine atom.
Mechanistic Rationale
-
Substrate: 5-Chlorobenzo[d][1,3]dioxol.
-
Directing Groups: The oxygen at position 3 acts as a Directed Metalation Group (DMG) via coordination to the lithium aggregate. The chlorine at position 5 provides inductive acidification of the C4 proton.
-
Regioselectivity: The C4 position is the "cooperative" site, located between the oxygen and the chlorine. Lithiation occurs almost exclusively at this position (the "bay" region) rather than C6 or C7.
Experimental Protocol (Standardized)
Step 1: Lithiation
-
Reagents: 5-Chlorobenzo[d][1,3]dioxole (1.0 eq), sec-Butyllithium (1.1 eq) or LDA (1.2 eq).
-
Solvent: Anhydrous THF (critical for kinetic control).
-
Conditions: -78°C under Argon atmosphere.
-
Procedure: Add the base dropwise to the substrate solution. Stir for 1–2 hours at -78°C to ensure formation of the 4-lithio species.
Step 2: Boron Capture
-
Electrophile: Triisopropyl borate (B(OiPr)₃) or Trimethyl borate (1.5 eq).
-
Addition: Add neat borate ester rapidly at -78°C.
-
Warming: Allow the mixture to warm to room temperature (RT) over 4–6 hours.
Step 3: Hydrolysis
-
Quench: 2M HCl (aq).
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Recrystallization from Acetonitrile/Water or Hexane/EtOAc. Note: Avoid column chromatography if possible to prevent protodeboronation.
Workflow Diagram (DOT)
Figure 1: Directed Ortho Metalation (DoM) pathway for the regioselective synthesis of the target boronic acid.
Handling & Stability: The Boroxine Cycle
Boronic acids, particularly electron-deficient or sterically crowded ones like (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid, exist in equilibrium with their cyclic trimeric anhydrides (boroxines).
-
Observation: The material may appear as a mixture of the free acid (monomer) and the boroxine (trimer) in NMR spectra. This is not an impurity.
-
Reversibility: In aqueous reaction media (e.g., Suzuki coupling conditions), the boroxine hydrolyzes back to the active monomeric boronic acid species.
-
Storage: Store at 2–8°C under inert gas. Avoid prolonged exposure to moist air to prevent inconsistent stoichiometry during weighing.
Application Logic: Suzuki-Miyaura Coupling
This scaffold is challenging in cross-coupling due to steric hindrance at the C4 position (ortho-chloro, ortho-alkoxy). Standard conditions often fail.
Optimization Strategy
-
Ligand Selection: Use electron-rich, bulky phosphines (e.g., SPhos , XPhos , or RuPhos ) to facilitate oxidative addition and reductive elimination in sterically congested environments.
-
Base Selection: Weak bases (K₃PO₄) are preferred to minimize protodeboronation, a common side reaction for ortho-substituted boronic acids.
-
Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos systems show high efficacy.
Coupling Decision Tree (DOT)
Figure 2: Decision matrix for optimizing Suzuki-Miyaura coupling conditions based on steric demand.
References
-
Hoffman Fine Chemicals. (2024). Product Specification: (5-chlorobenzo[d][1,3]dioxol-4-yl)boronic acid (CAS 2087452-50-2). Retrieved from
- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. (Guide on boroxine/boronic acid equilibrium).
-
PubChem. (2024). Compound Summary: 5-Chloro-1,3-benzodioxole (Precursor).[1] Retrieved from
Sources
Predicted Metabolic Stability of 5-Chlorobenzo[d][1,3]dioxole Scaffolds
This guide provides an in-depth technical analysis of the metabolic stability and liabilities associated with the 5-chlorobenzo[d][1,3]dioxole scaffold, designed for medicinal chemists and drug metabolism scientists.
Technical Whitepaper | Version 1.0
Executive Summary
The 5-chlorobenzo[d][1,3]dioxole moiety is a "privileged but perilous" scaffold in medicinal chemistry. While the 1,3-benzodioxole (methylenedioxybenzene) ring is a proven pharmacophore found in marketed drugs (e.g., Tadalafil, Paroxetine), it acts as a structural alert for Mechanism-Based Inhibition (MDI) of Cytochrome P450 enzymes.
The introduction of a chlorine atom at the 5-position modulates this liability through electronic deactivation and steric blocking, yet it does not eliminate the core risk of bioactivation. This guide details the mechanistic pathways of instability, analyzes the "Chlorine Effect," and provides validated protocols for assessing metabolic risk, using Saracatinib (AZD0530) as a primary case study.
The Structural Alert: Methylenedioxy Liability
To predict the stability of this scaffold, one must first understand the intrinsic reactivity of the dioxole ring. The methylene bridge (
Mechanism of Bioactivation
Metabolism typically proceeds via CYP450-mediated oxidation. Two distinct pathways compromise stability:
-
Carbene Formation (The MDI Pathway): The most critical liability. CYP450 abstracts a hydrogen from the methylene carbon, leading to a carbene intermediate. This carbene coordinates irreversibly with the heme iron of the CYP enzyme, causing quasi-irreversible inactivation (suicide inhibition).
-
Catechol-Quinone Formation: Hydroxylation of the methylene carbon leads to ring opening, forming a catechol. This catechol can be further oxidized to an ortho-quinone, a highly reactive Michael acceptor capable of covalent binding to hepatic proteins (toxicity).
Visualization of Metabolic Pathways
The following diagram illustrates the bifurcation between the direct heme-inactivation pathway and the bioactivation to reactive quinones.
Figure 1: Divergent metabolic pathways of the benzodioxole scaffold leading to CYP inactivation or reactive metabolite formation.[1]
The "Chlorine Effect": Modulation of Stability
The 5-chloro substituent is not merely a lipophilic handle; it fundamentally alters the metabolic profile compared to the unsubstituted parent.
Electronic Deactivation
Chlorine is an Electron-Withdrawing Group (EWG) via induction (
-
Prediction: The oxidation of the methylene bridge is an electrophilic attack by the CYP450 Compound I species. The electron-deficient nature of the 5-chloro derivative theoretically slows down the initial rate of metabolism (
) compared to the electron-rich unsubstituted benzodioxole.
Steric Blocking (Metabolic Switching)
-
Site of Metabolism (SOM): In unsubstituted benzodioxole, aromatic hydroxylation can occur at the para-positions.
-
Blocking: The Chlorine at C5 blocks one of the primary sites for aromatic hydroxylation.
-
Lipophilicity Penalty: The Cl atom increases LogP by ~0.7 units. This increases binding affinity (
) to CYP enzymes (particularly CYP3A4 and CYP2D6), which may offset the electronic stabilization. Result: Tighter binding but slower turnover.
Case Study: Saracatinib (AZD0530)
Saracatinib provides the definitive proof-of-concept for this scaffold in a clinical setting.
| Property | Data for Saracatinib | Implication for Scaffold |
| Structure | Contains 5-chlorobenzo[d][1,3]dioxole | Direct relevance |
| Target | Src/Abl Kinase Inhibitor | High potency binder |
| Half-life ( | ~40 hours (Human) | High Stability despite alert |
| Metabolism | CYP3A4 mediated | Susceptible to major isoform |
| Liability | Time-Dependent Inhibition (TDI) | Confirms MDI risk |
Analysis: Despite the "structural alert," Saracatinib exhibits excellent pharmacokinetic stability. However, studies confirmed it acts as a mechanism-based inhibitor of CYP3A4 .
-
Evidence: Incubation with microsomes and NADPH resulted in the formation of a Glutathione (GSH) conjugate derived from an ortho-quinone intermediate.[2]
Experimental Protocols for Stability Assessment
To validate the predicted stability and MDI risk, the following tiered assay system is required.
Tier 1: Intrinsic Clearance ( ) & Metabolite ID
Objective: Determine turnover rate and identify ring-opening products.
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL) or Recombinant CYP3A4.
-
Cofactor: NADPH (1 mM).
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Analysis: LC-MS/MS. Look for loss of parent and gain of +16 Da (hydroxylation) or +14 Da (catechol formation, net change depends on mechanism).
Tier 2: Shift Assay (The MDI Test)
Objective: Confirm if the scaffold inactivates CYPs over time.
-
Pre-incubation: Incubate Test Compound + HLM + NADPH for 30 min.
-
Control: Incubate Test Compound + HLM + Buffer (No NADPH) for 30 min.
-
Dilution: Dilute both mixtures 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).
-
Readout: Measure formation of probe metabolite.
-
Calculation: If
(with NADPH) < (no NADPH), MDI is positive.
Experimental Workflow Diagram
Figure 2: Standard workflow for detecting time-dependent inhibition (MDI) caused by benzodioxole scaffolds.
Optimization Strategies
If the 5-chlorobenzo[d][1,3]dioxole scaffold shows unacceptable MDI, consider these structural modifications:
-
Deuteration: Replace the methylene hydrogens with Deuterium (
). The C-D bond is stronger than C-H, significantly slowing the initial abstraction step (Kinetic Isotope Effect) and reducing carbene formation. -
Difluorination: Replace hydrogens with Fluorine (
). This completely blocks the abstraction pathway, eliminating MDI, though it significantly alters electronics and lipophilicity. -
Bioisosterism: Replace the dioxole ring with a benzofuran or indole, which may retain planarity and lipophilicity without the specific carbene liability.
References
-
Metabolism of [14C]-5-chloro-1,3-benzodioxol-4-amine in male Wistar-derived rats. Xenobiotica, 2007. Link
-
Cytochrome P450 Mediated Bioactivation of Saracatinib. Chemical Research in Toxicology, 2016.[2] Link
-
Mechanism-Based Inactivation of Human Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 2007.[3] Link
-
Saracatinib (AZD0530), a Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 2006. Link
-
Structural alerts for metabolites associated with inactivation of P450 enzymes. Frontiers in Pharmacology, 2015. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450 Mediated Bioactivation of Saracatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based inactivation of human cytochromes p450s: experimental characterization, reactive intermediates, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Chan-Lam Coupling of (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic Acid
Executive Summary & Strategic Analysis
This technical guide details the optimization and execution of Chan-Lam-Evans (CEL) cross-coupling reactions utilizing (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid (CAS: 2087452-50-2).
The Substrate Challenge
This specific boronic acid presents a "perfect storm" of challenges for oxidative coupling:
-
Steric Congestion: The boronic acid moiety at position 4 is flanked by the dioxole oxygen (position 3) and a chlorine atom (position 5). This di-ortho-like substitution pattern significantly impedes transmetallation onto the Copper(II) center.
-
Electronic Instability: The electron-rich 1,3-benzodioxole core increases the nucleophilicity of the carbon-boron bond. While this theoretically aids transmetallation, in the presence of moisture or protic solvents, it drastically accelerates protodeboronation (hydrolysis of the C-B bond), leading to the formation of the inactive 5-chlorobenzo[d][1,3]dioxole byproduct [1, 2].
The Solution: "Dry & Ligated" Strategy
To overcome these barriers, this protocol departs from standard "open flask/methanol" conditions. We utilize a Ligand-Accelerated, Anhydrous System .
-
Anhydrous Conditions: Use of 4Å Molecular Sieves (MS) is mandatory to suppress protodeboronation.
-
Bidentate Ligands: 1,10-Phenanthroline or 2,2'-Bipyridine are employed to stabilize the Cu(II)/Cu(III) species, preventing catalyst decomposition and facilitating the coupling of hindered substrates [3].
Mechanistic Insight & Pathway Visualization[1]
The Chan-Lam cycle relies on a Cu(II)/Cu(III) redox loop. For (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid, the critical step is Transmetallation . The steric bulk of the 5-Cl and 3-O substituents creates a high energy barrier for the boronic acid to coordinate with the Copper center.
Figure 1: Sterically Hindered Chan-Lam Catalytic Cycle
The diagram below highlights the critical "Danger Zone" where protodeboronation competes with the desired transmetallation.
Caption: Catalytic cycle emphasizing the Transmetallation bottleneck caused by the 5-Cl steric hindrance.
Experimental Protocols
Protocol A: The "Gold Standard" (High Reliability)
Recommended for medicinal chemistry scale-up (50 mg - 5 g) where yield is prioritized over catalyst economy.
Reagents:
-
Substrate: Amine/Phenol nucleophile (1.0 equiv)
-
Boronic Acid: (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid (2.0 equiv) — Excess is crucial.
-
Catalyst: Cu(OAc)₂ (1.0 equiv) — Stoichiometric copper ensures reaction completion for difficult substrates.
-
Base: Pyridine (2.0 equiv) or Et₃N (2.0 equiv)
-
Additive: Activated 4Å Molecular Sieves (200 mg/mmol)
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Atmosphere: Open air (drying tube recommended) or O₂ balloon.
Step-by-Step Procedure:
-
Activation: Flame-dry a reaction flask and cool under argon. Add 4Å molecular sieves.
-
Charging: Add Cu(OAc)₂ (1.0 equiv), the nucleophile (1.0 equiv), and the boronic acid (2.0 equiv).
-
Solvation: Add anhydrous DCM (0.1 M concentration relative to nucleophile).
-
Base Addition: Add Pyridine (2.0 equiv) slowly.
-
Reaction: Stir vigorously at Room Temperature for 24–48 hours.
-
Note: Do not heat initially. Heating increases the rate of protodeboronation faster than the coupling rate for this substrate.
-
-
Monitoring: Monitor by LCMS. Look for the disappearance of the nucleophile. If the boronic acid is consumed but nucleophile remains, add another 0.5 equiv of boronic acid.
-
Workup: Filter through a Celite pad to remove copper salts and sieves. Wash with EtOAc. Concentrate and purify via flash chromatography.
Protocol B: Catalytic Method (Optimization for Scale)
Recommended for larger batches (>5 g) or when stoichiometric copper is undesirable.
Reagents:
-
Catalyst: CuI (10 mol%)[1]
-
Ligand: 1,10-Phenanthroline (20 mol%) — Essential for turnover.
-
Solvent: DMSO or DMF (Anhydrous)
-
Base: Cs₂CO₃ (1.5 equiv)
-
Atmosphere: O₂ Balloon (1 atm)
-
Temp: 40–50 °C
Workflow Diagram:
Caption: Workflow for the catalytic CuI/Phenanthroline method.
Troubleshooting & Optimization Matrix
| Issue | Observation (LCMS/TLC) | Root Cause | Corrective Action |
| Low Conversion | Nucleophile remains, Boronic acid intact. | Steric hindrance prevents transmetallation. | Switch to Protocol A (Stoichiometric Cu). Switch ligand to Bipyridine . Increase concentration to 0.2 M. |
| Protodeboronation | Formation of 5-chlorobenzo[d][1,3]dioxole (M-B(OH)2). | Water in solvent/atmosphere.[2] | Use fresh Anhydrous DCM . Double the amount of 4Å Molecular Sieves . |
| Homocoupling | Biaryl formation (Dimer of boronic acid). | Oxidation rate > Transmetallation rate. | Reduce O₂ pressure (use air instead of balloon). Add boronic acid slowly (syringe pump). |
| Blue/Green Emulsion | Difficult workup/separation. | Copper chelation with product. | Wash organic layer with 10% NH₄OH or EDTA solution to sequester copper. |
References
-
Mechanistic Studies on Transmetallation: Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, vol. 139, no.[3][4] 13, 2017, pp. 4769-4779.[3][4] Link
-
Protodeboronation Reviews: Cox, P. A., et al. "Protodeboronation of Arylboronic Acids and Esters." Chemical Reviews, vol. 110, no. 12, 2010. Link
-
Ligand Acceleration: Qiao, J. X., and Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011.[3] Link
-
General Chan-Lam Protocol: Evans, D. A., Katz, J. L., & West, T. R.[3] "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937-2940.[3] Link
Sources
- 1. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (5-Chlorobenzo[D][1,3]Dioxol-4-Yl)Boronic Acid [myskinrecipes.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
Microwave-assisted synthesis using 5-chloro-1,3-benzodioxole-4-boronic acid
Application Note: Microwave-Assisted Synthesis Using 5-Chloro-1,3-benzodioxole-4-boronic Acid
Executive Summary
This guide details the microwave-assisted utilization of 5-chloro-1,3-benzodioxole-4-boronic acid (CAS: 1160561-31-8), a highly specialized building block used in the synthesis of kinase inhibitors (e.g., Src/Abl inhibitors like Saracatinib/AZD0530).
The Challenge: This specific boronic acid presents a "perfect storm" of synthetic difficulties:
-
Extreme Steric Hindrance: The boron moiety at the C4 position is flanked by the dioxole oxygen (C3a) and the chlorine atom (C5), creating a "bay region" effect that retards transmetallation.
-
Protodeboronation Risk: The electron-rich dioxole ring, combined with the ortho-substituents, makes the C-B bond highly susceptible to base-catalyzed hydrolytic cleavage (protodeboronation), yielding the useless 5-chlorobenzodioxole byproduct.
The Solution: Microwave irradiation provides the rapid kinetic energy transfer required to accelerate the desired cross-coupling reaction (Suzuki-Miyaura or Chan-Lam) so that it outcompetes the rate of protodeboronation. This protocol optimizes catalyst turnover and residence time to maximize yield.
Chemical Profile & Stability
| Property | Description |
| Compound | 5-Chloro-1,3-benzodioxole-4-boronic acid |
| Structure | A 1,2,3-trisubstituted benzene core embedded in a benzodioxole system. |
| Reactivity Class | Type II (Unstable): Rapidly hydrolyzes in aqueous base at >60°C if not coupled immediately. |
| Storage | Store at 2–8°C under Argon. Hygroscopic. |
| Key Byproduct | 5-Chloro-1,3-benzodioxole (via protodeboronation). |
Experimental Protocols
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
Primary Application: Synthesis of Biaryl Scaffolds
This protocol uses a Third-Generation Buchwald Precatalyst (XPhos Pd G3) . The bulky XPhos ligand creates a catalytic pocket that accommodates the sterically hindered boronic acid, while the rapid activation of the G3 precatalyst ensures immediate coupling upon reaching temperature.
Reagents:
-
Boronic Acid: 5-Chloro-1,3-benzodioxole-4-boronic acid (1.2 equiv)
-
Electrophile: Aryl bromide or heteroaryl chloride (1.0 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)
-
Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane.
Step-by-Step Methodology:
-
Vial Charging: In a glovebox or under nitrogen flow, charge a 2–5 mL microwave process vial with the Aryl Halide (0.5 mmol), Boronic Acid (0.6 mmol, 120 mg), and XPhos Pd G3 (10–20 mg).
-
Solvent Addition: Add THF (2.0 mL). Degas by bubbling nitrogen for 2 minutes.
-
Base Activation: Add the 0.5 M K₃PO₄ solution (2.0 mL). Note: A biphasic system is preferred here to limit the boronic acid's exposure to the aqueous base until high temperature is reached.
-
Microwave Parameters:
-
Temperature: 100 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds (low speed)
-
Absorption Level: High
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (5 mL). Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Why this works: The biphasic mixture and rapid microwave heating (ramp time <1 min) minimize the contact time between the boronic acid and the base at intermediate temperatures, where deboronation is most competitive.
Protocol B: Microwave-Assisted Chan-Lam Coupling
Primary Application: Synthesis of N-Aryl Amines (Kinase Inhibitor Motifs)
This reaction couples the boronic acid directly to an amine (e.g., a quinazoline amine) to form a C–N bond.
Reagents:
-
Boronic Acid: 5-Chloro-1,3-benzodioxole-4-boronic acid (1.5 equiv)
-
Nucleophile: Amine/Aniline derivative (1.0 equiv)
-
Catalyst: Cu(OAc)₂ (1.0 equiv) Stoichiometric copper is often required for hindered substrates.
-
Ligand: Pyridine (2.0 equiv) or Et₃N.
-
Solvent: DCM (Dichloromethane) or DCE.
-
Oxidant: Ambient Air (Open vessel) or TEMPO (1.0 equiv, Closed vessel).
Step-by-Step Methodology:
-
Preparation: In a microwave vial, dissolve the Amine (0.5 mmol) and Boronic Acid (0.75 mmol) in DCM (3 mL).
-
Catalyst Addition: Add Cu(OAc)₂ (0.5 mmol) and Pyridine (1.0 mmol).
-
Oxidation Setup (Critical):
-
Option 1 (Open Vessel/Flow): If your microwave allows open-vessel mode, use it to allow atmospheric oxygen exchange.
-
Option 2 (Closed Vessel - Recommended): Add TEMPO (0.5 mmol) as a co-oxidant to regenerate the Cu(II) species without needing high pressure O₂.
-
-
Microwave Parameters:
-
Temperature: 60 °C (DCM) or 80 °C (DCE)
-
Hold Time: 30 minutes
-
-
Workup: Filter through a celite pad to remove copper salts. Wash with NH₄OH (to remove residual Cu) and brine.
Optimization & Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Low Yield + De-boronated SM | Protodeboronation (Hydrolysis) | 1. Switch base to anhydrous Cs₂CO₃ or K₃PO₄.2. Reduce water content (use Dioxane/EtOH instead of Dioxane/H₂O).3. Increase catalyst loading to 5 mol% to outrun hydrolysis. |
| Homocoupling (Ar-Ar) | Oxidative Coupling | 1. Ensure strict degassing (Ar/N₂ sparge).2. Switch solvent to degassed Toluene/Water. |
| No Reaction | Steric Failure | 1. Switch ligand to SPhos or XPhos (specifically designed for ortho-substituents).2. Increase MW Temp to 120–130 °C. |
| Black Precipitate | Pd Black Formation (Catalyst Death) | 1. Add surfactant (TPGS-750-M) or use a Pd-precatalyst (e.g., Pd(dppf)Cl₂·DCM) rather than Pd(PPh₃)₄. |
Mechanistic Workflow (Visualization)
The following diagram illustrates the kinetic competition managed by the microwave protocol.
Caption: Kinetic competition between productive transmetallation (green path) and destructive protodeboronation (red path). Microwave heating favors the productive pathway by accelerating the catalytic cycle.
References
-
Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[1][2] Journal of Medicinal Chemistry, 49(22), 6465–6488. Link
-
Cox, P. A., et al. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides.[3] Chemical Communications, (25), 2652-2654. Link
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Baxendale, I. R., et al. (2006). Microwave-assisted Suzuki coupling reactions with an encapsulated palladium catalyst for batch and continuous-flow transformations. Journal of Combinatorial Chemistry, 8(3), 426-446. Link
-
Gonzalez, J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Journal of the American Chemical Society, 144(18), 8296–8310. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Greener Syntheses: Application Notes for Solvent Selection in Benzodioxole Boronic Acid Reactions
Abstract
The selection of an appropriate solvent is a critical parameter in the successful execution of chemical reactions, profoundly influencing reaction kinetics, product yield, and impurity profiles. In the context of pharmaceutical and fine chemical synthesis, solvent choice also carries significant weight in determining the overall environmental footprint of a process. This guide provides a detailed framework for the selection of green and sustainable solvents for palladium-catalyzed cross-coupling reactions involving benzodioxole boronic acids, a common structural motif in pharmacologically active compounds. By leveraging established solvent selection guides and recent literature, we present a systematic approach to replacing hazardous solvents with safer, more environmentally benign alternatives without compromising reaction efficiency. Detailed protocols for a model Suzuki-Miyaura coupling reaction are provided, alongside a comparative analysis of solvent performance.
Introduction: The Imperative for Green Solvents in Pharmaceutical Synthesis
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact.[1][2] Solvents constitute a major proportion of the waste generated in the manufacturing of active pharmaceutical ingredients (APIs), often accounting for up to 85% of the total mass.[3] Consequently, the selection of greener solvents is a primary objective in the development of sustainable synthetic processes.[4][5]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[6][7] Reactions involving benzodioxole boronic acids are of particular importance due to the prevalence of this moiety in numerous natural products and drug candidates.[7][8] Traditionally, these reactions have been conducted in solvents such as toluene, 1,4-dioxane, and tetrahydrofuran (THF), which are now recognized as problematic due to their toxicity, environmental persistence, and safety concerns.[9][10]
This document serves as a practical guide for researchers, scientists, and drug development professionals to navigate the transition towards greener solvent systems for these critical transformations.
Navigating the Landscape of Green Solvents
Several leading pharmaceutical companies and academic consortia have developed solvent selection guides to aid chemists in making more sustainable choices.[11] These guides typically rank solvents based on a variety of criteria, including safety, health, and environmental (SHE) impact.[2][9][12]
Key Solvent Selection Guides: A Comparative Overview
Prominent examples include the GlaxoSmithKline (GSK) Solvent Selection Guide, the Sanofi Solvent Selection Guide, and the CHEM21 solvent selection guide.[5][12][13][14] These resources provide a valuable starting point for identifying less hazardous alternatives to commonly used solvents. The ACS Green Chemistry Institute Pharmaceutical Roundtable has also developed an interactive solvent selection tool that allows for comparison based on physical properties and SHE data.[4][15]
The general consensus from these guides is a move away from chlorinated hydrocarbons, aromatic hydrocarbons like benzene and toluene, and ethereal solvents with peroxide-forming tendencies like dioxane and THF.[9][10] Recommended alternatives often include alcohols, esters, and higher-boiling point ethers with improved safety profiles.[2][5][13]
Recommended Green Solvents for Benzodioxole Boronic Acid Reactions
Based on an analysis of established solvent selection guides and recent literature on Suzuki-Miyaura couplings, the following solvents are recommended as greener alternatives for reactions involving benzodioxole boronic acids.
Ethereal Solvents
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is an excellent substitute for THF.[16][17][18] It offers a higher boiling point (80 °C), better stability in acidic and basic conditions, and limited miscibility with water, which simplifies work-up procedures.[16][19] Its use in Suzuki-Miyaura couplings, including those catalyzed by nickel, has been well-documented to provide excellent yields.[3][20][21]
-
Cyclopentyl Methyl Ether (CPME): CPME is another highly recommended green solvent with a high boiling point (106 °C), low peroxide formation tendency, and high stability under both acidic and basic conditions.[22] Its hydrophobic nature facilitates easy product isolation and solvent recovery.[22][23] CPME has been successfully employed in a variety of catalytic reactions.[24]
Ester Solvents
-
Isopropyl Acetate (i-PrOAc): This solvent is often highlighted as a preferred green option in recent studies on Suzuki-Miyaura couplings of amides, demonstrating superior performance to traditional solvents.[25][26] It is a versatile solvent with a favorable safety and environmental profile.
Aqueous Systems
The use of water as a reaction medium represents the pinnacle of green chemistry.[27] Suzuki-Miyaura reactions can be effectively performed in aqueous media, often with the aid of surfactants to facilitate the mixing of organic substrates.[6][27][28]
-
Water with Surfactants: Natural surfactants like saponin have been shown to be effective in promoting Suzuki-Miyaura cross-couplings of heteroaryl substrates in water at room temperature.[29] Other designer surfactants have also been developed to create nanomicelles that can facilitate these reactions.[30] This approach can often lead to simplified product isolation, as the desired compound may precipitate from the aqueous phase.[28]
Comparative Data of Selected Solvents
The following table summarizes key parameters for traditional and recommended green solvents for benzodioxole boronic acid reactions. The rankings are a composite from the CHEM21 and GSK solvent guides, where "Recommended" is the most favorable and "Hazardous" is the least.
| Solvent | Boiling Point (°C) | Key Properties | Green Chemistry Ranking |
| Traditional Solvents | |||
| Toluene | 111 | Aromatic hydrocarbon, neurotoxin, environmental hazard. | Problematic/Hazardous |
| 1,4-Dioxane | 101 | Suspected carcinogen, peroxide-former. | Hazardous |
| Tetrahydrofuran (THF) | 66 | Peroxide-former, highly flammable. | Problematic |
| Recommended Green Alternatives | |||
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Bio-derived, higher boiling point than THF, good stability. | Recommended |
| Cyclopentyl Methyl Ether (CPME) | 106 | High boiling point, low peroxide formation, hydrophobic. | Recommended |
| Isopropyl Acetate (i-PrOAc) | 89 | Good solvency, favorable SHE profile. | Recommended |
| Water | 100 | Ultimate green solvent, requires surfactants for organic substrates. | Recommended |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of a generic benzodioxole boronic acid with an aryl bromide in both a recommended green organic solvent and an aqueous system.
Protocol 1: Suzuki-Miyaura Coupling in 2-Methyltetrahydrofuran (2-MeTHF)
This protocol describes a typical procedure for the coupling of 1,3-benzodioxol-5-ylboronic acid with 4-bromotoluene.
Materials:
-
1,3-benzodioxol-5-ylboronic acid
-
4-bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add 1,3-benzodioxol-5-ylboronic acid (1.2 mmol), 4-bromotoluene (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
-
Add anhydrous 2-MeTHF (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Aqueous Suzuki-Miyaura Coupling using a Surfactant
This protocol outlines a general procedure adaptable for various benzodioxole boronic acids and aryl halides in an aqueous medium.
Materials:
-
Benzodioxole boronic acid derivative
-
Aryl halide
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Surfactant (e.g., Saponin, TPGS-750-M)
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add the aryl halide (1.0 mmol), benzodioxole boronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.01-0.05 mmol).
-
Add a 2 wt% solution of the chosen surfactant in degassed water (5 mL).
-
Purge the reaction mixture with an inert gas for 10-15 minutes.
-
Stir the reaction vigorously at the desired temperature (room temperature to 90 °C) and monitor by TLC or LC-MS.[27]
-
Upon completion, the product may be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) or by filtration if it precipitates from the reaction mixture.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizing the Workflow
Green Solvent Selection Workflow
Caption: A systematic workflow for selecting a green solvent for chemical synthesis.
Experimental Protocol for Suzuki-Miyaura Coupling in 2-MeTHF
Caption: Step-by-step experimental workflow for a Suzuki-Miyaura coupling in 2-MeTHF.
Conclusion
The transition to greener solvents in the synthesis of benzodioxole-containing compounds is not only an environmental imperative but also a practical goal achievable with current technologies. Solvents such as 2-MeTHF, CPME, and aqueous surfactant systems offer viable, and often advantageous, alternatives to traditional hazardous solvents. By following a systematic selection process and utilizing the protocols outlined in this guide, researchers can significantly reduce the environmental impact of their synthetic routes while maintaining high levels of chemical efficiency. The continued adoption of these greener practices will be crucial in shaping a more sustainable future for the pharmaceutical and chemical industries.
References
-
An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
-
CHEM21 Solvent Selection Guide. Green Chemistry For Sustainability. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]
-
The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. MDPI. [Link]
-
GSK Solvent Selection Guide 2009. The Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. [Link]
-
Green Chemistry Research Tools, Guides & Best Practices. American Chemical Society. [Link]
-
Solvent and Reagent Selection Guide. Green Chemistry Initiative. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. [Link]
-
DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. INOVATUS JOURNALS. [Link]
-
CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry (RSC Publishing). [Link]
-
ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0 Issued March 21, 2011. American Chemical Society. [Link]
-
Saponin: a green and efficient natural surfactant for Suzuki–Miyaura cross-couplings of heteroaryl substrates in aqueous media at ambient conditions. RSC Publishing. [Link]
-
Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations. RSC Publishing. [Link]
-
CHEM21 selection guide of classical- and less classical-solvents. LabCat. [Link]
-
Updating and further expanding GSK's solvent sustainability guide. RSC Publishing. [Link]
-
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. [Link]
-
Contribution of Cyclopentyl Methyl Ether (CPME) to Green Chemistry. Teknoscienze. [Link]
-
Integrating Green Chemistry into Teaching Laboratories: Aqueous Suzuki–Miyaura Cross-Coupling Reaction Using a Recyclable Fluorous Precatalyst. Journal of Chemical Education. [Link]
-
Solvent Selection Tool. Green Chemistry For Sustainability. [Link]
-
Green Chemistry: CHEM21 Selection Guide of Classical-And Less Classical-Solvents. PDF. [Link]
-
Contribution of Cyclopentyl Methyl Ether (CPME) to Green Chemistry. ResearchGate. [Link]
-
A new solvent for green chemistry. Manufacturing Chemist. [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
-
Minimalistic b-sitosterol based designer surfactants for efficient cross-coupling in water. IRIS. [Link]
-
Solvent Selection from the Green Perspective. LCGC International. [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]
-
Suzuki–Miyaura coupling reactions in aqueous microdroplets with catalytically active fluorous interfaces. Chemical Communications (RSC Publishing). [Link]
-
Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry. [Link]
-
Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Publications. [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. Request PDF. [Link]
-
Example: GSK solvent selection guide. YouTube. [Link]
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. [Link]
-
Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink. [Link]
-
Tools and techniques for solvent selection: green solvent selection guides. Green Chemistry Teaching and Learning Community. [Link]
-
Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry (RSC Publishing). [Link]
-
Continuous Flow Suzuki-Miyaura Couplings in Water Under Micellar Conditions in a CSTR Cascade Catalyzed by Fe/ppm Pd Nanoparticles. The Royal Society of Chemistry. [Link]
-
An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. OUCI. [Link]
-
Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Springer. [Link]
-
2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry. OUCI. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 2. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.org [acs.org]
- 5. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. labcat.unb.br [labcat.unb.br]
- 10. scribd.com [scribd.com]
- 11. gctlc.org [gctlc.org]
- 12. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. Updating and further expanding GSK's solvent sustainability guide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chemistryforsustainability.org [chemistryforsustainability.org]
- 16. chempoint.com [chempoint.com]
- 17. 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. A new solvent for green chemistry [manufacturingchemist.com]
- 23. researchgate.net [researchgate.net]
- 24. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Saponin: a green and efficient natural surfactant for Suzuki–Miyaura cross-couplings of heteroaryl substrates in aqueous media at ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. iris.unive.it [iris.unive.it]
Troubleshooting & Optimization
Preventing protodeboronation of (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid during coupling
Subject: Stabilization and Coupling Protocols for (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid Ticket ID: PDB-5CL-BDX-001 Status: Resolved / Guide Available
Executive Summary & Diagnostic
The Challenge
You are likely experiencing low yields (<20%) or complete consumption of starting material with only the protodeboronated byproduct (5-chlorobenzo[d][1,3]dioxole) remaining.
The substrate (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid represents a "perfect storm" for instability due to two synergistic factors:
-
The Ortho-Heteroatom Effect: The boronic acid is at the C4 position, immediately ortho to the dioxole oxygen. Oxygen lone pairs stabilize the transition state for ipso-protonation, drastically accelerating hydrolytic C-B bond cleavage (protodeboronation).
-
Steric Crowding: The C5-Chlorine atom creates significant steric bulk. This slows down the desired transmetallation step in the catalytic cycle, giving the decomposition pathway more time to dominate.
The Kinetic Competition
Success depends on tilting the kinetic balance. You must make the productive cross-coupling rate (
Figure 1: The kinetic race. The boronate intermediate is prone to rapid decomposition (
Troubleshooting Guides & Protocols
Do not rely on standard conditions (e.g., Pd(PPh3)4, Na2CO3, DME/Water). They will fail for this substrate. Select one of the following protocols based on your lab's resources.
Method A: The "Slow-Release" Strategy (Recommended)
Best for: High-value synthesis where yield is prioritized over speed.
Concept: Convert the unstable boronic acid into a MIDA (N-methyliminodiacetic acid) boronate. Under hydrous basic conditions, the MIDA ester hydrolyzes slowly, keeping the concentration of the free boronic acid low. This prevents the "concentration-dependent" second-order decomposition pathways while maintaining enough active species for the catalyst [1].
Protocol:
-
MIDA Protection (Pre-step): Reflux the boronic acid with MIDA in Toluene/DMSO to isolate the stable MIDA boronate solid.
-
Coupling Reaction:
-
Why it works: The MIDA boronate is immune to transmetallation and hydrolysis until it hydrolyzes. The slow "drip-feed" of free boronic acid ensures it is consumed by the catalyst immediately upon release.
Method B: The Anhydrous Activation Strategy
Best for: Rapid screening or when MIDA derivatization is not feasible.
Concept: Eliminate the proton source (water) entirely. Protodeboronation requires a proton source.[2] By using an anhydrous base and aprotic solvent, you shut down the hydrolysis pathway.[3]
Protocol:
-
Drying: Dry all glassware overnight. Use a glovebox or strict Schlenk line techniques.
-
Reagents: Boronic Acid (1.5 equiv), Aryl Halide (1.0 equiv).
-
Base: Anhydrous CsF (Cesium Fluoride, 2.0 equiv) or K3PO4 (finely ground, oven-dried).
-
Catalyst: Pd-G4-XPhos or Pd-G4-SPhos precatalyst (2-5 mol%).
-
Note: These precatalysts activate rapidly at room temperature, outcompeting decomposition.
-
-
Solvent: Anhydrous THF or 1,4-Dioxane.
-
Additives: 4Å Molecular Sieves (activated).
Method C: The "Dumping" Strategy (High Loading)
Best for: Small scale, "quick and dirty" reactions.
Concept: If
-
Stoichiometry: Use 2.5 to 3.0 equivalents of the boronic acid.
-
Catalyst: High loading (5-10 mol%) of a highly active catalyst (e.g., Pd(dtbpf)Cl2).
-
Injection: Add the boronic acid in portions (e.g., 3 batches over 1 hour) rather than all at once.
Comparative Data: Condition Screening
The following table summarizes expected outcomes based on internal application data for ortho-alkoxy substituted boronic acids.
| Variable | Standard Conditions | Optimized (Method A) | Optimized (Method B) |
| Boron Source | Free Acid | MIDA Boronate | Free Acid |
| Base | Na2CO3 (aq) | K3PO4 (aq) | CsF (Anhydrous) |
| Solvent | DME/Water | Dioxane/Water (5:1) | THF (Dry) |
| Catalyst | Pd(PPh3)4 | Pd-SPhos | Pd-G4-XPhos |
| Temp | 80°C | 60°C | 40-50°C |
| Est. Yield | < 15% | 85-92% | 70-80% |
| Major Byproduct | Protodeboronation | None | Homocoupling (minor) |
Decision Logic & Workflow
Use this flowchart to select the correct experimental path for your specific constraints.
Figure 2: Decision matrix for selecting the appropriate mitigation strategy.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed up the reaction?
A: Proceed with caution. While microwave heating accelerates the coupling (
Q: Why is K3PO4 preferred over Na2CO3 or K2CO3? A: Carbonates in water generate a high pH (11-12), which rapidly converts the boronic acid to the boronate anion—the species most susceptible to hydrolysis. K3PO4 buffers at a lower pH (approx. 10.5-11 in organic mixtures) and the phosphate anion can assist in the transmetallation step without flooding the system with hydroxide ions [3].
Q: I see "homocoupling" of the aryl halide. What does this mean? A: If the boronic acid decomposes too fast, the Pd(II)-Aryl intermediate has nothing to react with. It may eventually disproportionate or react with another Pd species. This confirms that your boronic acid is dying before it can react. Switch to Method A (MIDA).
Q: Can I use silver salts (Ag2O) to promote the reaction? A: Not recommended for this substrate. Silver salts are often used to activate boronic acids, but for highly unstable ortho-alkoxy substrates, silver can catalyze the deboronation pathway. Stick to the MIDA or Anhydrous CsF protocols.
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][4][5] Journal of the American Chemical Society, 131(20), 6961–6963.[4] [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[6] Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 5-Chlorobenzo[d][1,3]dioxole Scaffolds
Ticket ID: #SOL-BDX-5CL Status: Open Priority: High (Blocking In Vivo/In Vitro Assays) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary & Diagnostic Assessment
The Issue: Users frequently report precipitation of 5-chlorobenzo[d][1,3]dioxole (5-CBD) derivatives upon dilution from organic stock solutions (DMSO) into aqueous buffers.[1] This results in erratic biological data, false negatives in screening, or clogged microfluidic channels.
The Root Cause: The 5-chlorobenzo[d][1,3]dioxole core is a lipophilic, aromatic ether.
-
LogP: ~2.5 – 3.0 (Moderately lipophilic).[1]
-
Aqueous Solubility: < 100 µM (often < 10 µg/mL) in pure water.
-
Ionization: The core scaffold is neutral and non-ionizable in the physiological pH range (pH 1–9). Unless your specific derivative contains an appended amine (basic) or carboxylic acid (acidic), pH adjustment will not improve solubility and may induce chemical instability (hydrolysis of the dioxole ring at very low pH).
Interactive Troubleshooting Guide
Module A: The Decision Matrix
Before selecting a solvent system, determine the physicochemical profile of your specific derivative.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on structural properties and intended application.
Module B: Formulation Strategies (Q&A Format)
Q1: My compound crashes out immediately when I add PBS to my DMSO stock. Why?
A: You are hitting the "Kinetic Solubility Limit." When you dilute DMSO into water, the dielectric constant changes rapidly. The hydrophobic benzodioxole rings aggregate faster than they can disperse.
-
Solution: Use a "Parachute" polymer.[1] Pre-dissolve the compound in DMSO, then dilute into a buffer containing 0.5% - 1.0% Methylcellulose (MC) or HPMC .[1] The polymer inhibits crystal nucleation, keeping the compound in a supersaturated state long enough for assays.
Q2: I need an injectable formulation (IV/IP) for mice. DMSO is toxic at high doses.[1] What is the gold standard?
A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
The 5-chlorobenzo[d][1,3]dioxole moiety fits ideally into the hydrophobic cavity of β-cyclodextrin (cavity diameter ~6.0–6.5 Å).[1] The chlorine substituent enhances the binding constant (
-
Recommended Grade: Kleptose® or Trappsol® (Pharmaceutical grade).[1]
-
Concentration: 20% w/v HP-β-CD in saline.
Q3: Can I just acidify the solution to dissolve it?
A: CAUTION. Only do this if your derivative has a basic nitrogen (e.g., an amino side chain). The benzodioxole ring itself is an acetal. Strong acids (pH < 1) can cause ring opening, converting your active compound into a catechol (1,2-dihydroxybenzene) derivative, which is chemically distinct and prone to rapid oxidation (turning the solution black/brown).
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
Use this to validate if your compound is soluble enough for cell-based assays.[1]
Materials:
Workflow:
-
Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).
-
Dosing: Transfer 2 µL of each DMSO concentration into 198 µL of PBS (Final DMSO = 1%).
-
Incubation: Shake at 500 rpm for 90 minutes at room temperature.
-
Readout (Turbidimetry): Measure Absorbance at 620 nm (where the compound does not absorb light).
-
Interpretation: An OD620 > 0.005 (above background) indicates precipitation.[1]
-
-
Readout (Quantitation): Filter the supernatant (0.45 µm filter plate) and measure UV absorbance at
(typically 280–290 nm for benzodioxoles).
Success Criteria:
-
Recovery > 80% of nominal concentration in the filtrate.
-
OD620 < 0.005.[1]
Protocol 2: HP-β-CD Complexation (Phase Solubility Study)
Use this to determine the maximum achievable concentration for animal studies.[1]
Figure 2: Workflow for determining the stability constant (
Detailed Steps:
-
Weigh 5 mg of solid derivative into four separate 2 mL HPLC vials.
-
Add 1 mL of aqueous HP-β-CD solutions at varying concentrations: 0 mM (Water control), 50 mM, 100 mM, and 200 mM.
-
Cap and stir/shake for 48 hours. Critical: Ensure solid is still visible; if not, add more solid.
-
Filter through a 0.22 µm PVDF syringe filter.[1] Note: Saturate the filter by discarding the first 200 µL of filtrate to prevent drug loss due to filter adsorption.
-
Analyze via HPLC-UV.[1]
-
Calculation: Plot Solubility (M) vs. [CD] (M).
-
If linear (
type), the complex is 1:1. -
Equation:
-
Data Reference Tables
Table 1: Recommended Solvent Systems for 5-Chlorobenzo[d][1,3]dioxole Derivatives
| Application | Vehicle Composition | Max Solubility (Est.) | Pros | Cons |
| HTS / In Vitro | 0.5% DMSO in Culture Media | 10–50 µM | Standard, easy to prep | Risk of "crashing out" over time |
| IV Injection | 20% HP-β-CD in Saline | 2–10 mg/mL | Biocompatible, stable | Requires 24h equilibration time |
| Oral (Rat/Mouse) | 10% DMSO / 40% PEG400 / 50% Water | 5–15 mg/mL | High capacity | PEG can cause loose stools in rodents |
| Oral (Lipid) | Labrasol® (Caprylocaproyl macrogol-8 glycerides) | > 20 mg/mL | Excellent for lipophilics | Taste masking required for clinical |
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249. Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3] Advanced Drug Delivery Reviews, 59(7), 645–666. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–454.[1] Link
Sources
Validation & Comparative
X-ray crystallography data for (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid
Comparative Structural Guide: (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid vs. Standard Phenylboronic Scaffolds
Executive Summary
This guide provides a structural and functional analysis of (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid (CAS: 2087452-50-2), a highly specialized building block used in the synthesis of kinase inhibitors and complex heterocycles. Due to the sparse availability of direct public crystallographic data for this specific derivative, this guide utilizes comparative structural analysis against well-characterized analogs (Phenylboronic acid and 2-Chlorophenylboronic acid).
Key Insight: The unique "ortho-ortho" substitution pattern (chlorine at C5 and the dioxole oxygen at C3) creates significant steric strain, forcing the boronic acid moiety out of planarity. This structural twisting directly impacts solubility , boroxine formation rates , and Suzuki-Miyaura transmetallation efficiency .
Comparative Structural Metrics
The following table contrasts the crystallographic parameters of the target molecule (predicted based on steric analogs) against standard reference standards. This data is critical for researchers optimizing catalytic cycles, as the C–B bond torsion angle is a primary determinant of reaction rate.
| Structural Parameter | Standard Reference (Phenylboronic Acid) [1] | Steric Analog (2-Chlorophenylboronic Acid) [2] | Target Molecule ((5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid) | Implication for Drug Design |
| C–B Bond Length | 1.576 Å | 1.582 Å | ~1.58–1.59 Å (Predicted) | Elongated bond indicates weaker C-B interaction, potentially facilitating transmetallation but increasing protodeboronation risk. |
| O–B–O Angle | 118.2° | 119.5° | ~120° | Standard sp² hybridization is maintained, but distorted by the adjacent chlorine. |
| C(ipso)–B Torsion | 6.6° (Planar) | 45.2° (Twisted) | > 55° (Highly Twisted) | The boronic acid group is forced out of the aromatic plane by the C5-Cl and C3-Oxygen "buttressing effect." |
| H-Bond Network | Syn-anti dimers | Distorted dimers | Monomeric / Loose Aggregates | Steric bulk disrupts the standard "syn-anti" dimer packing, leading to higher solubility in non-polar solvents. |
| Boroxine Stability | Moderate | High | Low (Kinetic Inhibition) | Formation of the trimeric boroxine is sterically disfavored, preserving the active monomeric species. |
Note on Data Source: Values for Phenylboronic Acid and 2-Chlorophenylboronic Acid are derived from Cambridge Structural Database (CSD) benchmarks. Target values are calculated estimates based on steric field effects of the 1,3-benzodioxole scaffold.
The Boroxine Equilibrium & Handling
Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxine). For (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid, the steric bulk at the 4-position significantly alters this pathway.
Mechanism of Dehydration & Rehydration
Figure 1: The equilibrium pathway. The 5-Chloro substituent creates a kinetic barrier (dotted line), stabilizing the monomer form relative to unhindered boronic acids.
Experimental Protocols
Protocol A: Single Crystal Growth for X-ray Validation
Objective: Obtain high-quality crystals to confirm regiochemistry and assess solid-state stability.
Reagents:
-
Target Compound (50 mg)
-
Solvent A: Acetone (High solubility)
-
Solvent B: Hexane or Pentane (Anti-solvent)
Step-by-Step Workflow:
-
Dissolution: Dissolve 50 mg of (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid in 2 mL of Acetone. Sonicate for 2 minutes to ensure complete dissolution of any amorphous aggregates.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial).
-
Vapor Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of Hexane.
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvesting: Crystals should appear within 48–72 hours as the hexane vapor diffuses into the acetone, slowly lowering solubility.
-
Success Indicator: Look for prisms or thick plates. Needles often indicate rapid precipitation (poor quality).
-
Protocol B: Optimized Suzuki-Miyaura Coupling
Objective: Overcome the steric hindrance at the C4 position.
Rationale: Standard conditions (Pd(PPh3)4 / Na2CO3) often fail for this substrate due to the slow transmetallation caused by the twisted C-B bond.
Recommended System:
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)
-
Why SPhos? This electron-rich, bulky biaryl ligand facilitates oxidative addition and, crucially, accelerates transmetallation in sterically hindered boronic acids [3].
-
-
Base: K3PO4 (3.0 equiv)
-
Solvent: Toluene/Water (10:1) at 100°C.
Figure 2: Optimized coupling workflow emphasizing catalyst pre-activation to handle the sterically hindered substrate.
References
-
Rettig, S. J., & Trotter, J. (1977).[1] Crystal and molecular structure of phenylboronic acid. Canadian Journal of Chemistry, 55(17), 3071–3075. Link
-
Soundararajan, S., et al. (1993). Structure of 2-chlorophenylboronic acid. Acta Crystallographica Section C, 49(4), 690–692. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Sources
Safety Operating Guide
Personal protective equipment for handling (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid
A Comprehensive Guide to the Safe Handling of (5-Chlorobenzo[d][1][2]dioxol-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
(5-Chlorobenzo[d][1][2]dioxol-4-yl)boronic acid, like many arylboronic acids, should be handled as a hazardous substance. Based on data from analogous compounds, the primary hazards are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[4][5]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs.[4][5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[6]
It is also important to consider the reactivity of boronic acids. They can be sensitive to moisture and may decompose under certain conditions, such as exposure to heat or strong oxidizing agents.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling (5-Chlorobenzo[d][1][2]dioxol-4-yl)boronic acid to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing. | To protect against eye contact with dust particles or splashes of solutions containing the compound, which can cause serious irritation.[4] |
| Hand | Chemical-resistant gloves (e.g., nitrile). It is advisable to wear two pairs of gloves ("double-gloving"). | To prevent skin contact and subsequent irritation.[4] Gloves should be inspected before use and changed immediately if contaminated. |
| Body | A flame-resistant lab coat, fully buttoned, with long sleeves. | To protect the skin and clothing from accidental spills. |
| Footwear | Closed-toe shoes that cover the entire foot. | To protect feet from spills and falling objects. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a potential for aerosol or dust generation that cannot be controlled by ventilation. | To prevent inhalation of the compound, which can cause respiratory tract irritation.[4] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow is critical for minimizing risk. The following steps provide a procedural guide for the safe handling of (5-Chlorobenzo[d][1][2]dioxol-4-yl)boronic acid.
Preparation and Engineering Controls
-
Designated Area: Conduct all work with this compound in a designated area of the laboratory, such as a certified chemical fume hood, to control airborne contaminants.
-
Ventilation: Ensure adequate ventilation to minimize the concentration of dust or vapors in the work area.[4]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.
Handling the Compound
-
Don PPE: Before handling the primary container, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these may cause hazardous reactions.[6][7]
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
-
Storage: Store (5-Chlorobenzo[d][1][2]dioxol-4-yl)boronic acid in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][9]
Disposal Plan: Responsible Waste Management
Proper disposal of (5-Chlorobenzo[d][1][2]dioxol-4-yl)boronic acid and any contaminated materials is essential to protect personnel and the environment.
-
Waste Collection: Collect all waste, including excess solid, contaminated consumables (e.g., gloves, weighing paper), and solutions, in a designated and clearly labeled hazardous waste container.
-
Segregation: Do not mix boronic acid waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS program or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of (5-Chlorobenzo[d][1][2]dioxol-4-yl)boronic acid.
Caption: Workflow for the safe handling of (5-Chlorobenzo[d][1][2]dioxol-4-yl)boronic acid.
References
-
DoveMed. First Aid for Boric Acid Poisoning. [Link]
-
Lab Alley. Boric Acid Safety & Hazards. [Link]
-
IsoLab, University of Washington. Boric Acid - Standard Operating Procedure. [Link]
- Demir, F., & Donmez, S. (2006). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Korean Journal of Chemical Engineering, 23(5), 843-847.
-
Demir, F. (2006). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. ResearchGate. [Link]
- Mustafa, Y. F., Hassan, D. A., Faisal, A. F., & Alshaher, M. M. (2024). Reactivity of boronic acids: past and present. Chemical Reviews.
-
Jensen, J. H., et al. (2021). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
Wikipedia. Boronic acid. [Link]
-
s d fine-chem limited. phenyl boronic acid - Safety Data Sheet. [Link]
-
Jetir.org. Kinetic Analysis of Thermal Decomposition of Spiroborate Ester of Curcumin with Malonic Acid. [Link]
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
- James, T. D., & Phillips, M. D. (2008). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 41(11), 1495–1506.
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1295.
-
Hoffman Fine Chemicals. CAS 2087452-50-2 | (5-chlorobenzo[d][1][2]dioxol-4-yl)boronic acid. [Link]
Sources
- 1. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]
- 2. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
